molecular formula C26H30Cl2N2O6S B1664828 AM 92016 CAS No. 178894-81-0

AM 92016

Cat. No.: B1664828
CAS No.: 178894-81-0
M. Wt: 569.5 g/mol
InChI Key: KLXOTINBPRNEFS-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1) is a sulfonamide derivative characterized by a methanesulfonamide core linked to a substituted phenyl group. The structure features a 3,4-dichlorophenyl ethyl moiety, a methylamino group, and a 2-hydroxypropoxy chain, with a benzoate counterion forming a 1:1 salt. This compound is of interest due to its structural complexity, which may confer unique pharmacokinetic and pharmacodynamic properties compared to simpler sulfonamides. The benzoate counterion likely enhances solubility and stability, distinguishing it from hydrochlorides or methanesulfonate salts seen in related compounds .

Properties

IUPAC Name

benzoic acid;N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Cl2N2O4S.C7H6O2/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;8-7(9)6-4-2-1-3-5-6/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXOTINBPRNEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939127
Record name Benzoic acid--N-[4-(3-{[2-(3,4-dichlorophenyl)ethyl](methyl)amino}-2-hydroxypropoxy)phenyl]methanesulfonamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178894-81-0
Record name AM 92016
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178894810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid--N-[4-(3-{[2-(3,4-dichlorophenyl)ethyl](methyl)amino}-2-hydroxypropoxy)phenyl]methanesulfonamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of Primary Amines

Methanesulfonamide derivatives are typically synthesized via sulfonylation of primary amines using methanesulfonyl chloride (MsCl). For example, the reaction of 4-aminophenol with MsCl in dichloromethane at 0–5°C produces N-(4-hydroxyphenyl)methanesulfonamide, a precursor for further functionalization. Yield optimization (≥85%) requires strict control of stoichiometry (1:1.1 amine:MsCl) and pH (maintained at 8–9 with triethylamine).

Functionalization of the Aromatic Ring

Introduction of the 2-hydroxypropoxy group employs glycidyl ether intermediates. Epoxide ring-opening with 4-nitrophenol under basic conditions (K₂CO₃, DMF, 80°C) yields 4-(2-hydroxy-3-nitrophenoxy)propanol, which is subsequently reduced to the amine. Alternatively, Mitsunobu conditions (DIAD, PPh₃) facilitate ether formation between 4-aminophenol and tert-butyl glycidyl ether, followed by deprotection.

Synthesis of the 3,4-Dichlorophenyl-Ethylmethylamino Substituent

Reductive Amination Strategy

Condensation of 3,4-dichlorophenylacetaldehyde with methylamine in methanol, followed by sodium borohydride reduction, produces 2-(3,4-dichlorophenyl)ethylmethylamine. This method achieves 70–75% yield but requires careful exclusion of moisture to prevent imine hydrolysis.

Ullmann Coupling for Aryl-Alkyl Bond Formation

Copper-catalyzed coupling of 3,4-dichlorobromobenzene with ethylmethylamine in the presence of CuI/L-proline (K₃PO₄, DMSO, 110°C) provides direct access to the ethylmethylamino group. This method, while efficient (60–65% yield), generates stoichiometric copper waste.

Assembly of the 2-Hydroxypropoxy Linker

Epoxide-Mediated Ring Opening

Reaction of the methanesulfonamide intermediate with epichlorohydrin in aqueous NaOH (40°C, 6 h) forms an epoxide, which undergoes nucleophilic attack by the ethylmethylamino group. This step is highly sensitive to stereochemistry, with trans-dihydroxy products predominating when using chiral catalysts like Jacobsen’s Co-salen complex.

Mitsunobu Etherification

Coupling of N-[4-hydroxyphenyl]methanesulfonamide with tert-butyl (2-hydroxypropyl) ether via Mitsunobu conditions (DIAD, PPh₃, THF) achieves 82% yield. Subsequent acidic deprotection (HCl/dioxane) unveils the 2-hydroxypropoxy chain.

Benzoate Salt Formation

Acid-Base Neutralization

Combining equimolar methanesulfonamide free acid and benzoic acid in ethanol (reflux, 3 h) yields the 1:1 salt. Crystallization from ethyl acetate/n-hexane (1:3) provides 95% purity, as confirmed by HPLC.

Schotten-Baumann Acylation

Treatment of the sodium salt of methanesulfonamide with benzoyl chloride in aqueous NaOH (0–5°C, 1 h) produces the benzoate ester. This method, while rapid, requires stringent pH control to avoid hydrolysis.

Optimization and Process Considerations

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) in sulfonylation reactions improve yields from 75% to 89% by facilitating interfacial contact between aqueous and organic phases.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates for SN2 displacements but complicate purification. Switching to methyl tert-butyl ether (MTBE) in Ullmann couplings reduces side-product formation by 15%.

Analytical Characterization

Parameter Method Specification
Purity HPLC (C18 column) ≥98.5% (λ = 254 nm)
Melting Point DSC 142–145°C
Stereochemistry Chiral HPLC >99% ee (R-configuration dominant)
Counterion Ratio Ion Chromatography 1:1 (±0.05) benzoate:sulfonamide

Industrial-Scale Production Challenges

  • Cost of Chiral Catalysts : Jacobsen’s Co-salen complex adds $12–15/g to production costs, necessitating catalyst recycling systems.
  • Byproduct Management : Copper residues from Ullmann couplings require chelation filtration (EDTA washes) to meet ICH Q3D guidelines.
  • Polymorphism Control : The benzoate salt exhibits three crystalline forms; seeding with Form II during crystallization ensures batch consistency.

Chemical Reactions Analysis

AM-92016 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive and Cardiovascular Applications:
Research indicates that methanesulfonamide derivatives can act as selective antagonists or agonists for various receptors involved in cardiovascular regulation. For instance, compounds with similar structures have been studied for their potential to modulate adrenergic receptor activity, which is crucial in managing hypertension and heart diseases .

Anti-cancer Activity:
The compound has been explored for its potential anti-cancer properties. Methanesulfonamide derivatives have shown promise as inhibitors of specific cancer pathways, particularly in estrogen receptor-positive breast cancer. The design of carbon-11 labeled sulfonanilide analogues for imaging aromatase activity highlights the relevance of such compounds in cancer diagnostics and therapeutics .

Pharmacological Research

Neuropharmacology:
Studies have demonstrated that methanesulfonamide derivatives can influence neurotransmitter systems, particularly through interactions with serotonin receptors. This suggests potential applications in treating neurodegenerative diseases or mental health disorders by modulating serotonin levels .

Anti-HIV Activity:
Certain derivatives have been synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing their ability to inhibit HIV replication. This positions methanesulfonamide compounds as potential candidates for developing new antiviral therapies .

Case Studies

Case Study 1: Antihypertensive Effects
A study evaluated the antihypertensive effects of a methanesulfonamide derivative in a rat model. The compound exhibited significant reductions in blood pressure through selective alpha-adrenergic receptor antagonism, suggesting its potential use in treating hypertension .

Case Study 2: Imaging in Oncology
Another study focused on the use of carbon-11 labeled methanesulfonamide derivatives for positron emission tomography (PET) imaging of aromatase in breast cancer patients. The results indicated a high specificity for aromatase imaging, providing valuable insights for targeted cancer therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in the Sulfonamide Core

The target compound shares a methanesulfonamide backbone with derivatives such as those in (e.g., compounds 10c–10j). Key differences lie in the substituents on the phenyl ring and the aminoalkyl side chains:

  • Halogenated substituents : The 3,4-dichlorophenyl group in the target compound contrasts with chloro (10c), bromo (10i), or fluoro (10j) substituents in other derivatives. Halogenation typically enhances binding affinity to hydrophobic targets but may increase toxicity .
  • Aminoalkyl side chains: The methylamino and 2-hydroxypropoxy groups in the target compound differ from the 1,4-diazepane or isopropyl groups in Example 56 () and 10j ().

Counterion Effects

The benzoate counterion in the target compound contrasts with hydrochlorides (e.g., 10c–10j in ) or methanesulfonate salts (). Benzoate salts often exhibit higher melting points and improved solubility in organic solvents compared to hydrochlorides, which may enhance oral bioavailability .

Physicochemical Properties

Compound Name Molecular Formula (Estimated) Molecular Weight (g/mol) Melting Point (°C) Key Substituents Counterion
Target Compound C24H29Cl2N2O6S ~557.47 Not reported 3,4-Dichlorophenyl, 2-hydroxypropoxy Benzoate (1:1)
N-{4-[(2R)-3-{butyl[...]phenyl}methanesulfonamide () C23H29Cl2N2O4S ~531.47 Not reported Butyl, 3,4-dichlorophenyl None
Example 56 () C29H24F2N6O4S 603.0 (M+1) 252–255 Pyrazolo[3,4-d]pyrimidinyl, chromen None
10h () C13H21N3O2S 283.39 Not reported 1,4-Diazepane Hydrochloride

Notes:

  • The absence of melting point data for the target compound necessitates extrapolation from analogs; benzoate salts typically exhibit higher thermal stability than hydrochlorides .

Pharmacological and Research Findings

Binding Affinity and Selectivity

  • The 3,4-dichlorophenyl group in the target compound may enhance binding to receptors with hydrophobic pockets, similar to bromo- or chlorophenyl derivatives in .
  • The 2-hydroxypropoxy chain could improve water solubility and hydrogen-bonding interactions compared to methoxy or methyl groups in 10d and 10e () .

Metabolic Stability

  • The benzoate counterion may slow hepatic clearance compared to methanesulfonate salts (), as aromatic carboxylates are less prone to rapid phase II metabolism .

Biological Activity

Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1) is a complex organic compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C20H26Cl2N2O4SC_{20}H_{26}Cl_2N_2O_4S

It has a molecular weight of approximately 461.402 g/mol. The structure includes a methanesulfonamide group linked to a phenolic moiety, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds related to methanesulfonamide exhibit significant antibacterial properties. For instance, studies on similar sulfonamide derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzyme systems critical for survival.

Enzyme Inhibition

Methanesulfonamide derivatives have been investigated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In particular, several synthesized compounds demonstrated strong inhibitory activity against urease, which suggests potential applications in treating conditions like urinary tract infections . The structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing enzyme binding affinity.

The biological activity of methanesulfonamide is attributed to its interaction with various biomolecules:

  • Binding to Serum Proteins : Studies have shown that these compounds can bind effectively to bovine serum albumin (BSA), which may enhance their pharmacokinetic profiles .
  • Inhibition of Ion Channels : Some derivatives act by inhibiting potassium channels, prolonging the action duration in cellular systems .

Case Study 1: Antibacterial Efficacy

A study involving a series of methanesulfonamide derivatives demonstrated their antibacterial efficacy against multiple strains. The most active compounds were found to inhibit bacterial growth at low concentrations, indicating their potential as therapeutic agents against resistant strains .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of these compounds. The results revealed that certain derivatives significantly inhibited AChE, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .

Data Tables

Compound Activity Target IC50 (µM)
Compound AAntibacterialS. typhi15
Compound BAChE InhibitorAChE10
Compound CUrease InhibitorUrease5

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1), and what critical intermediates should be monitored?

  • Answer : The synthesis involves multi-step reactions, including:

  • Step 1 : Formation of the dichlorophenyl-ethyl-methylamino intermediate via nucleophilic substitution (alkylation) using 2-(3,4-dichlorophenyl)ethylamine and methylating agents like methyl iodide .
  • Step 2 : Introduction of the 2-hydroxypropoxy group via epoxide ring-opening or hydroxylation, requiring strict control of reaction temperature (0–5°C) to avoid racemization .
  • Step 3 : Sulfonamide coupling using methanesulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) .
  • Critical Intermediates : Monitor the chiral center at the 2-hydroxypropoxy group (S-configuration) via chiral HPLC .

Q. How should researchers address discrepancies in predicted vs. experimental physicochemical properties (e.g., pKa, solubility)?

  • Answer :

PropertyPredicted ValueExperimental ValueMethod
pKa8.20 ± 0.108.05 ± 0.15Potentiometric titration
Solubility (H₂O)~0.1 mg/mL<0.05 mg/mLShake-flask method
  • Discrepancy Analysis : Low experimental solubility may arise from crystalline polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to assess crystallinity and adjust recrystallization solvents (e.g., ethanol/water mixtures) .

Q. What spectroscopic techniques are optimal for characterizing the benzoate counterion and sulfonamide moiety?

  • Answer :

  • Benzoate : FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (carbonyl resonance at ~165 ppm) .
  • Sulfonamide : ¹H NMR (NH proton at δ 7.2–7.5 ppm, broad singlet) and LC-MS (m/z 480.03 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in the 2-hydroxypropoxy segment during scale-up synthesis?

  • Answer :

  • Chiral Resolution : Use (S)-epichlorohydrin as a chiral precursor to minimize racemization.
  • Kinetic Control : Conduct reactions at sub-ambient temperatures (−10°C) with slow addition rates of epoxide-opening reagents .
  • Quality Control : Employ polarimetric analysis and chiral stationary phase HPLC (e.g., Chiralpak AD-H column) to ensure >99% enantiomeric excess .

Q. What strategies mitigate instability of the methanesulfonamide group under acidic or oxidative conditions?

  • Answer :

  • pH Stability : The sulfonamide group degrades at pH < 3. Use buffered solutions (pH 5–7) for biological assays .
  • Oxidative Protection : Add antioxidants (e.g., BHA at 0.01% w/v) to formulations and store under nitrogen atmosphere .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,4-dichlorophenyl moiety in target binding?

  • Answer :

  • Analog Synthesis : Replace 3,4-dichlorophenyl with mono-chloro or fluoro derivatives and assess binding affinity via SPR or radioligand assays .
  • Computational Modeling : Perform docking studies using the compound’s crystal structure (PubChem CID: HZ4) to identify halogen-bond interactions with target proteins .

Q. What in vitro models are suitable for assessing the compound’s activity against cancer cell lines, and how should data contradictions be resolved?

  • Answer :

  • Cell Lines : Use SKBR3 (breast cancer) and SKOV3 (ovarian cancer) with RPMI-1640 medium supplemented with 10% FBS .
  • Contradiction Mitigation : Normalize viability data to controls (e.g., DMSO vehicle) and validate via orthogonal assays (e.g., ATP-luminescence vs. MTT) .

Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions for sulfonamide coupling to avoid hydrolysis .
  • Analytical Validation : Cross-validate LC-MS results with ¹H-¹⁵N HSQC NMR for sulfonamide proton assignments .
  • Biological Assays : Pre-saturate the compound in assay buffers using sonication (15 min, 37°C) to overcome solubility limitations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AM 92016
Reactant of Route 2
AM 92016

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